![molecular formula C8H13N B2736801 Tricyclo[3.2.1.0,2,4]octan-3-amine CAS No. 90642-11-8](/img/structure/B2736801.png)

Tricyclo[3.2.1.0,2,4]octan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

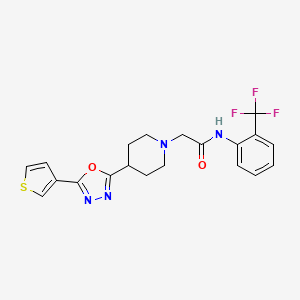

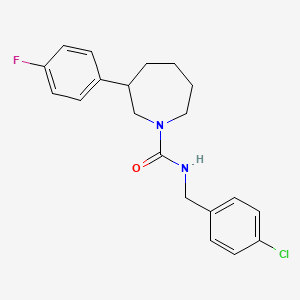

Tricyclo[3.2.1.0,2,4]octan-3-amine is a chemical compound with the molecular formula C8H13N . It is also known by its IUPAC name tricyclo [3.2.1.0~2,4~]oct-3-ylamine . The compound is available in liquid form .

Molecular Structure Analysis

The molecular weight of this compound is 123.2 . The InChI code for this compound is 1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 123.2 . It is a liquid at room temperature .Applications De Recherche Scientifique

Transition-State Mimics in Enzyme Catalysis

The synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound related to Tricyclo[3.2.1.0^2,4]octan-3-amine, highlights its significance as a transition-state mimic for enzyme-catalyzed cis-trans rotamer interconversion of amides. This process is crucial for peptide and protein folding and function, with the compound's reactivity being highly influenced by its methyl group substitution pattern (Komarov et al., 2015).

Electrochemical Properties Modulation

Tricyclo[3.2.1.0^2,4]octan-3-amine derivatives, specifically amines like diazabicyclo[2.2.2]octane (Dabco), have been used to modulate the electrochemical parameters of SBS-based anionic membranes. This modulation is achieved by adjusting the crosslinking degree through the amination process, which in turn affects water uptake and ionic conductivity without significant compromise (Filpi et al., 2013).

Anti-influenza Virus Activity

Novel tricyclic compounds with a unique amine moiety, based on the structure of triperiden and incorporating Tricyclo[3.2.1.0^2,4]octan-3-amine, have shown potent anti-influenza A virus activity. These compounds are considered promising for the development of new anti-influenza virus agents for humans (Oka et al., 2001).

Catalysts for Amide Formation

Bicyclic guanidine compounds, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which are structurally similar to Tricyclo[3.2.1.0^2,4]octan-3-amine, have been identified as effective organocatalysts for converting esters to amides. These findings emphasize the role of such structures in facilitating nucleophilic acyl substitution reactions, contributing to the efficient formation of amides (Kiesewetter et al., 2009).

Synthesis of Polycyclopentanoid Terpenes and Prostacyclin Analogs

Tricyclo[3.3.0.02,8]octan-3-one, a closely related structure, has been explored for its potential as a synthon for synthesizing polycyclopentanoid terpenes and prostacyclin analogs. The chemical transformations of this compound allow for high yields of various functionalized products, demonstrating significant regio- and stereoselective reaction control (Demuth et al., 1980).

Mécanisme D'action

Safety and Hazards

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

tricyclo[3.2.1.02,4]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c9-8-6-4-1-2-5(3-4)7(6)8/h4-8H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSWLMCWQKHBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)

![2-hydroxy-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2736738.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2736739.png)

![3-isobutyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2736740.png)